molecular formula C9H11NO3 B8538273 Methyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B8538273
M. Wt: 181.19 g/mol
InChI Key: CENXXRDQDWELCL-UHFFFAOYSA-N
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Patent
US07678796B2

Procedure details

A suspension of the title compound of Example 33.1 (0.80 g, 4.8 mmol) and dimethylformamide dimethylacetal (3.2 mL, 24 mmol) in DMF (10 mL) was heated at 60° C. for 48 hours. The reaction mixture was concentrated and the residue was dissolved in dichloromethane and washed with water. The organic layer was concentrated. Recrystallization from ethyl acetate/heptane afforded the title compound (423 mg, 49%)
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7](=[O:12])[CH:6]=1)=[O:4].[CH3:13]OC(OC)N(C)C>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[N:8]([CH3:13])[C:7](=[O:12])[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC(=O)C1=CC(NC(=C1)C)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/heptane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(N(C(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.